molecular formula C9H15NO B7809639 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde

Cat. No.: B7809639
M. Wt: 153.22 g/mol
InChI Key: AZXODJQUDPZVET-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde ( 1554224-35-9) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of a vast family of tropane alkaloids known for a wide array of biological activities . The aldehyde functional group at the 3-position provides a versatile synthetic handle for further chemical modifications and derivatizations, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. Research into compounds containing the 8-azabicyclo[3.2.1]octane structure has shown their relevance in the development of ligands for monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters . Such investigations are crucial for advancing the understanding of the central nervous system and have implications for the development of potential pharmacotherapies . As a key synthetic intermediate, this aldehyde can be utilized in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold for the synthesis of novel tropane alkaloid analogs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXODJQUDPZVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reduction of C 3 Carboxylic Acid Esters:an Alternative and Widely Used Strategy Involves the Partial Reduction of a Tropane 3 Carboxylic Acid Ester. Aldehydes Are Intermediates in the Reduction of Esters to Primary Alcohols; However, They Are Generally More Reactive Than the Starting Ester, Leading to Full Reduction.chemistrysteps.comto Isolate the Aldehyde, Specialized, Sterically Hindered Reducing Agents Are Necessary, Which Must Be Used Under Controlled Temperature Conditions.chemistrysteps.comdiisobutylaluminium Hydride Dibal H is the Reagent of Choice for This Transformation.commonorganicchemistry.comlibretexts.orgthe Reaction is Typically Performed by Adding One Equivalent of Dibal H to the Ester at Low Temperatures, Such As 78 °c, Which Prevents the Subsequent Reduction of the Newly Formed Aldehyde.chemistrysteps.comcommonorganicchemistry.coman Aqueous Workup then Hydrolyzes the Intermediate to Yield the Final Carbaldehyde.chemistrysteps.com

Novel Synthetic Routes and Advanced Techniques

While classical methods like the Robinson tropinone synthesis provide fundamental access to the tropane core, modern organic synthesis has driven the development of more advanced and efficient strategies. wikipedia.orgbris.ac.uk These novel routes often focus on asymmetric synthesis to produce enantiomerically pure compounds, a critical requirement for pharmaceutical applications. nih.gov The use of enzymatic and chemo-catalytic methods has become central to building the 8-azabicyclo[3.2.1]octane scaffold with high levels of stereocontrol and efficiency. nih.govehu.es

Asymmetric Synthesis Approaches

Achieving enantioselective synthesis of the tropane scaffold is a significant challenge that has been addressed through several innovative strategies. These methods aim to install the initial stereochemical information during the construction of the bicyclic ring system or through the desymmetrization of an achiral precursor. ehu.es

Key asymmetric approaches include:

Asymmetric Cycloaddition Reactions: Catalytic asymmetric [4+3] cycloadditions between N-substituted pyrroles and vinyldiazoacetates, often catalyzed by rhodium complexes, can construct the seven-membered ring of the tropane skeleton with high enantioselectivity. nih.gov Similarly, asymmetric 1,3-dipolar cycloadditions using dual catalytic systems composed of a rhodium complex and a chiral Lewis acid have proven effective. rsc.org

Desymmetrization of Tropinone: Achiral tropinone can be converted into a chiral derivative through enantioselective deprotonation using a chiral lithium amide base. The resulting chiral enolate can then react with an electrophile to create a C-2 or C-4 substituted tropinone with high diastereoselectivity and enantioselectivity. researchgate.net

Ring-Closing Iodoamination: Enantiopure cyclohept-4-enamine scaffolds, derived from conjugate addition reactions, can undergo ring-closing iodoamination to form the 8-azabicyclo[3.2.1]octane core with excellent stereocontrol. acs.org

Asymmetric StrategyReaction TypeCatalyst / ReagentKey Feature
Cycloaddition[4+3] CycloadditionRhodium(II) catalystsBuilds the bicyclic core enantioselectively
Cycloaddition1,3-Dipolar CycloadditionDual Rh(II)/Chiral Lewis Acid systemHigh diastereo- and enantioselectivity
DesymmetrizationEnantioselective DeprotonationChiral Lithium Amide BasesConverts achiral tropinone to a chiral intermediate
CyclizationRing-Closing IodoaminationN-Iodosuccinimide (NIS)Forms bicyclic core from a chiral acyclic precursor

Enzymatic Methods in Related Tropane Synthesis

Enzymes offer unparalleled stereospecificity in chemical transformations. In the context of tropane synthesis, the most significant enzymatic methods involve the tropinone reductases (TR-I and TR-II), which control the stereochemical outcome at the C-3 position. nih.gov These NADPH-dependent enzymes are part of the natural biosynthetic pathway of tropane alkaloids in plants. sigmaaldrich.comoup.com

Tropinone Reductase I (TR-I): This enzyme catalyzes the reduction of tropinone to tropine, which has a 3α-hydroxyl group. Tropine is the precursor to medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine. nih.gov

Tropinone Reductase II (TR-II): This enzyme catalyzes the reduction of tropinone to pseudotropine, which has a 3β-hydroxyl group. Pseudotropine is a precursor for the biosynthesis of calystegines. nih.gov

The distinct and opposing stereospecificity of these two enzymes allows for the directed synthesis of either the 3α- or 3β-tropanol, which can then be used to produce the corresponding carbaldehyde. The use of these isolated or heterologously expressed enzymes provides a powerful tool for green and highly selective synthesis.

EnzymeSubstrateProductStereochemistry of ProductRole in Biosynthesis
Tropinone Reductase I (TR-I)TropinoneTropine3α-hydroxy (axial)Precursor to hyoscyamine, scopolamine
Tropinone Reductase II (TR-II)TropinonePseudotropine3β-hydroxy (equatorial)Precursor to calystegines

Catalytic Strategies for Scaffold Assembly

Beyond enzymatic methods, a variety of chemo-catalytic strategies have been developed to assemble the 8-azabicyclo[3.2.1]octane scaffold. These methods often provide rapid access to complex tropane structures under mild conditions.

Intramolecular Mannich Reaction: The classic Robinson synthesis of tropinone is a biomimetic, tandem reaction that culminates in a double Mannich cyclization to form the bicyclic core. wikipedia.org Modern variations of this reaction can be catalyzed to improve yields and substrate scope.

Rhodium-Catalyzed Cycloadditions: As mentioned previously, rhodium catalysts are pivotal in mediating enantioselective [4+3] cycloadditions to construct the tropane skeleton. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts have been used in asymmetric allylic alkylation reactions to achieve the desymmetrization of tropinone derivatives.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been employed in asymmetric intramolecular aldol (B89426) reactions to prepare substituted tropanes. nih.gov Chiral phosphoric acids have also been used to catalyze the desymmetrization of meso-epoxides to form the tropane scaffold with excellent stereoselectivity.

These catalytic approaches represent the forefront of synthetic chemistry, enabling the efficient and selective construction of complex molecular architectures like that of this compound and its derivatives.

Chemical Reactivity and Synthetic Transformations of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde group in 8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations to form imines and oximes.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbaldehyde provides a direct route to secondary alcohols. The reaction proceeds through a nucleophilic addition mechanism where the alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. For instance, the conjugate addition of Grignard reagents to related tropane (B1204802) derivatives like methyl ecgonidine (B1247834) has been utilized to create libraries of 3-substituted tropanes. nih.gov

ReagentProductNotes
R-MgX8-Methyl-8-azabicyclo[3.2.1]octan-3-yl(R)methanolGeneral transformation to a secondary alcohol.
CH₃MgBr(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(methyl)methanolFormation of a specific secondary alcohol.
PhMgBr(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(phenyl)methanolIntroduction of an aryl substituent.

Wittig Reaction: The Wittig reaction offers a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the carbaldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly valuable due to the specific placement of the newly formed double bond. The reaction proceeds via a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

YlideProductAlkene Geometry
Ph₃P=CH₂3-Ethenyl-8-methyl-8-azabicyclo[3.2.1]octaneTerminal alkene
Ph₃P=CHCO₂EtEthyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetateTypically yields the E-isomer with stabilized ylides
Ph₃P=CHPh8-Methyl-3-(2-phenylethenyl)-8-azabicyclo[3.2.1]octaneMixture of E/Z isomers possible with non-stabilized ylides

Oxidation and Reduction Reactions

The oxidation state of the carbaldehyde can be readily modified to yield either a carboxylic acid or a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) under specific conditions.

Reduction: Conversely, the carbaldehyde can be reduced to the primary alcohol, (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol. This is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) can also be employed. youtube.commasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel is another effective method for this reduction.

ReagentProductReaction Type
KMnO₄8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acidOxidation
Jones Reagent8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acidOxidation
NaBH₄(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanolReduction
LiAlH₄(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanolReduction
H₂/Pd-C(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanolReduction

Imine and Oxime Formation and Derivatization

The carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and oximes.

Imine Formation: The reaction with primary amines in a slightly acidic medium yields the corresponding imine. This reaction is reversible and is driven to completion by the removal of water.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime, this compound oxime. Oximes are stable, crystalline compounds and can exist as E and Z isomers.

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These derivatives are often highly crystalline and have sharp melting points, making them useful for the characterization of the parent aldehyde.

ReagentProduct Type
R-NH₂Imine (Schiff base)
NH₂OHOxime
N₂H₄Hydrazone
PhNHNH₂Phenylhydrazone

Transformations Involving the 8-Azabicyclo[3.2.1]octane Ring System

The bicyclic tropane core of the molecule also presents opportunities for synthetic modification, primarily at the tertiary nitrogen atom and, to a lesser extent, on the carbon framework of the ring.

Reactions at the Nitrogen Atom

The tertiary amine at the 8-position is a key reactive site within the molecule.

N-Demethylation: The removal of the N-methyl group to yield the corresponding nor-tropane derivative is a crucial transformation for the synthesis of various analogs. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), is a classical method for this purpose, proceeding through a cyanamide (B42294) intermediate which is then hydrolyzed. google.com A modified approach involves the use of chloroformates, such as ethyl chloroformate or 1-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046). nih.gov This carbamate can then be cleaved under hydrolytic or hydrogenolytic conditions to afford the secondary amine. Oxidative N-demethylation using reagents like hydrogen peroxide with a suitable catalyst has also been reported for tropane alkaloids. researchgate.net

Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation alters the electronic and steric properties of the molecule and can impact its biological activity. For example, quaternization of tropane derivatives can inhibit their passage across the blood-brain barrier. researchgate.net

N-Oxide Formation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide.

ReactionReagent(s)Product
N-Demethylation (von Braun)1. BrCN, 2. H₃O⁺8-Azabicyclo[3.2.1]octane-3-carbaldehyde
N-Demethylation (Chloroformate)1. ClCO₂R, 2. Hydrolysis/Hydrogenolysis8-Azabicyclo[3.2.1]octane-3-carbaldehyde
QuaternizationR-XThis compound-8-ium salt
N-OxidationH₂O₂ or m-CPBAThis compound N-oxide

Electrophilic and Nucleophilic Substitutions on the Ring

While the carbaldehyde and nitrogen are the most reactive sites, substitutions on the carbon skeleton of the 8-azabicyclo[3.2.1]octane ring are also possible, though often require specific conditions or activation.

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbon framework is generally not feasible. However, functionalization can be achieved through intermediates. For example, the synthesis of tropane alkaloids can involve intramolecular Mannich reactions, which are a form of electrophilic substitution on an enol or enolate intermediate. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions on the ring are also not straightforward on the unsubstituted scaffold. However, if a suitable leaving group is present on the ring, it can be displaced by a nucleophile. For instance, in the synthesis of various tropane analogs, a hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile. The development of a radical-based [3+3]-annulation process has provided a mild and simple route to N-arylated 8-azabicyclo[3.2.1]octane derivatives, showcasing an alternative to classical ionic reactions for ring functionalization. nih.gov

Functional Group Interconversions on the Scaffold

The aldehyde moiety of this compound is amenable to a variety of functional group interconversions, providing access to a diverse range of derivatives. These transformations primarily include reduction to the corresponding alcohol, oxidation to the carboxylic acid, and olefination reactions to form alkenes.

Reduction to Alcohols: The reduction of the carbaldehyde to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol is a common transformation. This is typically achieved using mild reducing agents to avoid side reactions. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose, selectively reducing aldehydes and ketones. sciforum.netmasterorganicchemistry.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This conversion yields the primary alcohol, which can serve as a precursor for ethers, esters, and other functional groups.

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to form 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid. Various oxidizing agents can be employed for this transformation. Reagents such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) are capable of converting aldehydes to carboxylic acids. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the bicyclic ring system.

Olefination Reactions: The Wittig reaction is a powerful tool for converting aldehydes into alkenes, and it can be applied to this compound to introduce a carbon-carbon double bond. wikipedia.org This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the corresponding 3-vinyl-8-methyl-8-azabicyclo[3.2.1]octane. The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions.

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄)(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
OxidationPotassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
OlefinationPhosphonium ylide (e.g., Ph₃P=CHR)3-Alkenyl-8-methyl-8-azabicyclo[3.2.1]octane

Stereoselective Reactions and Chiral Derivatization

The inherent chirality of the 8-azabicyclo[3.2.1]octane scaffold makes this compound a valuable substrate for stereoselective reactions. The rigid bicyclic structure often imparts a high degree of facial selectivity in nucleophilic additions to the carbonyl group.

Stereoselective Nucleophilic Additions: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the aldehyde can lead to the formation of new stereocenters. The approach of the nucleophile is typically directed to one face of the carbonyl group due to steric hindrance from the bicyclic system, resulting in the preferential formation of one diastereomer. For example, the reaction with a Grignard reagent (R-MgX) can produce a secondary alcohol with a specific stereochemistry at the newly formed chiral center. The stereochemical outcome is influenced by the substitution pattern on the bicyclic ring and the nature of the nucleophile.

Chiral Derivatization: Chiral derivatizing agents can be employed to create diastereomeric derivatives of tropane alkaloids, which can be useful for determining their absolute configuration or for separating enantiomers. nih.govresearchgate.netnih.gov For instance, the alcohol obtained from the reduction of the carbaldehyde can be esterified with a chiral acid, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), to form diastereomeric esters. nih.govresearchgate.netnih.gov The analysis of the NMR spectra of these diastereomers can then be used to elucidate the stereochemistry of the original alcohol. This technique is a powerful tool in the structural characterization of new tropane alkaloid derivatives. nih.govresearchgate.netnih.gov

The stereoisomerism of substituted tropane alkaloids is a critical aspect of their biological activity, and the ability to control and determine the absolute configuration of these molecules is of paramount importance in drug discovery and development. nih.gov

Reaction TypeReagent/MethodOutcomeSignificance
Nucleophilic AdditionGrignard Reagents (R-MgX)Diastereoselective formation of secondary alcoholsCreation of new stereocenters with predictable stereochemistry
Chiral DerivatizationMosher's acid (MTPA)Formation of diastereomeric estersDetermination of absolute configuration of alcohol derivatives via NMR analysis

Structural Analysis and Spectroscopic Characterization Methods

Advanced Spectroscopic Techniques for Structural Elucidationrsc.org

Spectroscopy is fundamental to the structural analysis of tropane (B1204802) derivatives, offering non-destructive and highly detailed molecular insights. researchgate.net A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemical arrangement of the 8-azabicyclo[3.2.1]octane framework. Both ¹H and ¹³C NMR provide critical information.

In ¹H NMR, the signals corresponding to the bridgehead protons (H-1 and H-5) and the N-methyl group are characteristic of the tropane skeleton. The integration and splitting patterns (multiplicity) of the signals for the remaining methylene (B1212753) and methine protons help to establish the connectivity throughout the bicyclic system. For 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde, a distinct downfield signal, typically a singlet or a narrow triplet between δ 9-10 ppm, would be expected for the aldehydic proton (-CHO).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. nih.gov The N-methyl carbon gives a characteristic signal, while the bridgehead carbons and other carbons of the bicyclic rings appear at distinct chemical shifts. The presence of the carbaldehyde is unequivocally confirmed by a resonance in the highly deshielded region of the spectrum, typically around δ 190-205 ppm, corresponding to the carbonyl carbon. Two-dimensional NMR techniques, such as COSY and HSQC, are often used to correlate proton and carbon signals, confirming the complete assignment of the molecular structure.

Table 1: Representative ¹³C NMR Chemical Shifts for the Tropane Skeleton Data derived from related tropane alkaloids and serves for illustrative purposes. nih.gov

Carbon AtomTypical Chemical Shift (ppm)
C-1, C-560 - 65
C-2, C-435 - 40
C-3~50 (if substituted)
C-6, C-725 - 30
N-CH₃40 - 45

Mass Spectrometry (MS) is essential for confirming the molecular weight of the compound and providing clues about its structure through fragmentation analysis. For this compound (C₉H₁₅NO), the expected exact molecular mass is approximately 153.1154 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision. nih.gov

Under electron ionization (EI), tropane alkaloids exhibit characteristic fragmentation patterns. acs.org A common pathway involves the formation of a stable N-methylpyrrolidinium cation or related fragments, which often results in a prominent base peak in the spectrum. The molecular ion peak (M⁺), though sometimes weak, is crucial for confirming the molecular weight.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
Exact Mass153.1154 u
Key Fragmentation IonsM⁺, fragments corresponding to loss of CHO, and ions from the bicyclic ring cleavage.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by absorptions characteristic of an aldehyde and a tertiary amine within a saturated hydrocarbon framework.

The most indicative signal would be a strong C=O stretching absorption for the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. The presence of the aldehyde is further confirmed by two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other significant absorptions include C-H stretching from the alkane parts of the bicyclic system (below 3000 cm⁻¹) and C-N stretching vibrations associated with the tertiary amine.

Table 3: Characteristic Infrared Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
AldehydeC=O Stretch1720 - 1740
AldehydeC-H Stretch~2820 and ~2720
AlkaneC-H Stretch2850 - 2960
Tertiary AmineC-N Stretch1020 - 1250

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive technique for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This method provides precise data on bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state. For chiral molecules like substituted tropanes, crystallography can unambiguously establish the configuration (e.g., endo or exo) of substituents on the bicyclic frame. researchgate.net While no specific crystallographic data for this compound is publicly available, this technique has been applied to numerous related 8-azabicyclo[3.2.1]octane derivatives to confirm their stereochemical assignments. acs.org

Chromatographic Methods for Purity and Isomer Separationacs.orgbenchchem.com

Chromatographic techniques are indispensable for assessing the purity of synthetic compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in the analysis of tropane derivatives. nih.govnist.gov These methods can separate the target compound from starting materials, byproducts, and any stereoisomers that may have formed during synthesis. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques provide a powerful combination of separation and identification, allowing for both purification and structural confirmation. nih.govnih.gov Column chromatography using silica (B1680970) gel is also a standard method for the purification of these compounds on a preparative scale. nih.gov

Computational Chemistry and Modeling of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Carbaldehyde

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding. Analogs of the 8-azabicyclo[3.2.1]octane skeleton have been extensively studied for their interactions with various receptors, including muscarinic, dopamine (B1211576), and sigma receptors. nih.govresearchgate.net

Docking simulations for this compound would involve preparing the three-dimensional structure of the ligand and docking it into the binding sites of various known receptor structures. The process evaluates numerous possible conformations and orientations of the ligand within the binding pocket, scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.

Potential Protein Targets for Docking Studies:

Receptor Family Specific Target Examples Rationale for Investigation
Muscarinic Acetylcholine Receptors M1, M2, M3 The tropane (B1204802) scaffold is a classic feature of muscarinic antagonists. nih.gov
Monoamine Transporters Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT) Cocaine, a tropane alkaloid, famously targets these transporters.
Sigma Receptors σ1, σ2 Various synthetic tropane derivatives have shown high affinity for sigma receptors.

The primary outputs of molecular docking are the predicted binding poses and an estimation of binding affinity. The binding mode reveals the specific molecular interactions between the ligand and the target protein. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carbaldehyde group's oxygen atom can act as a hydrogen bond acceptor with donor residues (e.g., Tyrosine, Serine, Threonine) in the receptor's active site.

Ionic Interactions: The tertiary amine of the tropane ring is basic and can be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic residues like Aspartate or Glutamate.

Hydrophobic Interactions: The bicyclic aliphatic ring system provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Binding affinity is often expressed as a scoring function value, which can be correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides identified compounds with low nanomolar IC50 values against NAAA, a result guided by computational docking that predicted key hydrogen bond interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking often treats the ligand and receptor as relatively rigid, molecular dynamics (MD) simulations provide a dynamic view of the system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamics of the ligand and its target over time.

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The 8-azabicyclo[3.2.1]octane ring system is not planar and can exist in different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers in solution or within a binding site.

Study Ligand-Receptor Dynamics: By simulating the ligand-protein complex, researchers can observe how the ligand adjusts its position and conformation within the binding pocket and how the protein itself responds to the ligand's presence. This can reveal the stability of key interactions predicted by docking and identify other transient interactions that may be important for binding. nih.gov

Refine Docking Poses: MD simulations can be used to refine the binding poses obtained from molecular docking, providing a more accurate representation of the ligand-receptor complex.

Typical Parameters and Outputs of an MD Simulation:

Simulation Parameter Description Typical Output/Analysis
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). Trajectory of atomic coordinates over time.
Solvent Model Explicit (e.g., TIP3P water) or implicit models to simulate the aqueous environment. Root Mean Square Deviation (RMSD) to assess conformational stability.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds. Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

| Ensemble | Statistical ensemble used (e.g., NVT, NPT) to control variables like temperature and pressure. | Analysis of hydrogen bonds and other intermolecular interactions over time. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and other molecular properties.

For this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the molecule's 3D structure to find its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbaldehyde oxygen and the nitrogen atom would be expected to be nucleophilic centers.

Partial Atomic Charges: Quantifying the charge distribution across the molecule, which is crucial for understanding intermolecular interactions.

Calculated Electronic Properties and Their Significance:

Property Significance Predicted Characteristics for the Compound
HOMO Energy Relates to the ability to donate electrons (nucleophilicity). High electron density likely localized on the nitrogen and oxygen atoms.
LUMO Energy Relates to the ability to accept electrons (electrophilicity). The carbonyl carbon of the aldehyde is a likely site for nucleophilic attack.
HOMO-LUMO Gap Indicator of chemical stability; a smaller gap suggests higher reactivity. Provides insight into the molecule's kinetic stability.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, including high-energy transition states. acs.orgrsc.org

For this compound, computational methods can predict the pathways of various potential reactions, such as:

Nucleophilic Addition to the Carbonyl Group: Modeling the attack of a nucleophile on the electrophilic aldehyde carbon. This is a fundamental reaction of aldehydes.

Oxidation: Simulating the conversion of the aldehyde to a carboxylic acid.

Reduction: Modeling the reduction of the aldehyde to a primary alcohol.

The process involves locating the transition state (TS) structure for a given reaction, which represents the energy maximum along the reaction coordinate. researchgate.netmit.edu The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. DFT calculations are commonly employed to optimize the geometries of reactants, products, and transition states and to calculate their relative energies. nih.govresearchgate.net This allows for the comparison of different possible reaction mechanisms to determine the most favorable pathway.

Structure Activity Relationship Sar Studies of 8 Methyl 8 Azabicyclo 3.2.1 Octane 3 Carbaldehyde and Its Derivatives

Influence of Substituents at the C-3 Position on Reactivity and Molecular Interactions

For instance, in the context of monoamine transporter inhibitors, the nature of the C-3 substituent is paramount. Studies on 3-aryl-8-azabicyclo[3.2.1]octane analogs have shown that the electronic properties of the aryl ring directly impact potency. The general rank order of potencies based on C-3 aryl substitution is often found to be 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. acs.org This suggests that electron-withdrawing groups and increased hydrophobicity at this position can enhance binding affinity at the dopamine (B1211576) transporter (DAT). smolecule.com

Furthermore, the conversion of the C-3 position to carry bulky groups, such as diarylmethoxyethylidenyl or diarylmethoxymethyl moieties, has been explored. These modifications can lead to potent and selective DAT inhibitors, with the specific stereochemical orientation of these bulky groups playing a crucial role. nih.govresearchgate.net For example, a series of 3-diarylmethoxymethyl derivatives showed that the 3α-isomers were the most potent, indicating that the spatial arrangement of the substituent in relation to the bicyclic core is critical for optimal interaction with the binding site. researchgate.net

Research into pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors also highlights the importance of the C-3 substituent. In this series, attaching a pyrazinyloxy group at the C-3 position and further modifying it led to compounds with low nanomolar inhibitory activity. acs.org The data suggests the presence of a specific pocket in the enzyme's active site that accommodates the C-3 substituent, where modifications to lipophilicity and hydrogen bonding potential can be optimized to enhance potency. acs.org

Role of Stereochemistry in Molecular Recognition and Functionality

Stereochemistry is a critical factor in the molecular recognition and functionality of 8-azabicyclo[3.2.1]octane derivatives. The rigid bicyclic structure creates distinct stereoisomers, primarily the endo and exo diastereomers, which orient the C-3 substituent in different spatial positions relative to the piperidine (B6355638) ring of the scaffold. rsc.orgevitachem.com This stereochemical arrangement profoundly affects how the molecule fits into a biological target's binding site.

In numerous studies, one diastereomer exhibits significantly higher affinity or potency than the other. For example, in the development of NAAA inhibitors, the endo-isomer of an azabicyclic sulfonamide derivative showed submicromolar activity, while the corresponding exo-diastereoisomer was completely inactive. acs.org This stark difference underscores the precise geometric requirements for effective molecular recognition at the enzyme's active site. Similarly, in studies of mu opioid receptor antagonists, all active compounds were specified to be in the endo orientation. google.com

The stereochemistry of substituents at other positions, such as C-2, also plays a vital role, often in conjunction with the C-3 configuration. In the realm of monoamine transporter inhibitors, compounds with a 3β-aryl substituent and a 2β-carbomethoxy group (cocaine-like stereochemistry) often show high affinity for the DAT. nih.gov Altering this stereochemistry, for instance to a 3α-aryl configuration, can dramatically change the selectivity profile, often increasing selectivity for the serotonin (B10506) transporter (SERT) over the DAT. acs.orgnih.gov Specifically, compounds with 3α stereochemistry tend to exhibit binding characteristics similar to benztropine, whereas those with 3β stereochemistry are more cocaine-like in their interaction with the dopamine transporter. nih.gov This demonstrates that the relative orientation of the C-2 and C-3 substituents is a key determinant of transporter selectivity.

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is therefore a major focus of chemical research, as controlling the absolute stereochemistry is essential for developing compounds with desired biological activities. rsc.orgehu.es

Impact of N-Methyl Substitution on Scaffold Properties

The N-methyl group at the 8-position is a characteristic feature of the tropane (B1204802) scaffold, influencing the molecule's basicity, lipophilicity, and conformational preferences. academie-sciences.frmdpi.com The nitrogen atom and its substituent are integral to the biological activity of many tropane alkaloids, often forming key interactions such as salt bridges or cation-π interactions with target receptors. nih.govacs.org

The relative stability of the N-methyl invertomers (where the methyl group is either axial or equatorial with respect to the piperidine ring) can influence interactions with receptor binding sites. academie-sciences.fr While the N-methyl group is common, modifying or replacing it can significantly alter the pharmacological profile of the compound.

For example, within a series of 3-biaryl-8-azabicyclo[3.2.1]octane derivatives, the N-methylated version of a 3β-(4-(2-pyrrolyl)phenyl) derivative showed a remarkable 585-fold selectivity for the SERT over the DAT. nih.gov In another study, replacing the N-methyl group with a larger N-substituent, such as a cyclopropylmethyl group, was identified as a unique modification that imparts high SERT/DAT selectivity. nih.gov This indicates that the size and nature of the substituent at the N-8 position can modulate the interaction with different transporters, providing a strategy for fine-tuning selectivity.

Comparative SAR with Other 8-Azabicyclo[3.2.1]octane Analogs and Related Scaffolds

To better understand the structural requirements for activity, the SAR of 8-methyl-8-azabicyclo[3.2.1]octane derivatives is often compared with that of related scaffolds where the core structure has been altered.

Analogs with Different Heteroatoms in the Bicyclic System (e.g., 8-oxa-, 8-thia-bicyclo[3.2.1]octanes)

A key question in the SAR of tropane-based compounds was whether the basic nitrogen at the 8-position was essential for binding to monoamine transporters. Subsequent research demonstrated that this nitrogen is not a strict requirement. The 8-aza group can be replaced with an oxygen (8-oxa) or a sulfur (8-thia) atom with retention, and sometimes enhancement, of biological activity. nih.govnih.gov

8-Oxabicyclo[3.2.1]octanes: These analogs have been shown to be potent inhibitors of monoamine transporters. acs.org For example, 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, which are direct analogs of potent tropane-based DAT inhibitors, also exhibit high affinity for the DAT. acs.org SAR studies on these oxa-analogs revealed that the 2β-carbomethoxy-3β-aryl configured compounds showed interesting profiles, with some demonstrating significant selectivity for SERT over DAT. nih.gov

8-Thiabicyclo[3.2.1]octanes: Similarly, replacing the nitrogen with sulfur yields potent DAT and SERT inhibitors. The 8-thia analogs of cocaine were found to be highly effective, with the 3β-(3,4-dichlorophenyl) derivative showing IC50 values of 5.7 nM and 8.0 nM for DAT and SERT, respectively. nih.gov The development of these heteroatom-substituted analogs has been crucial in understanding that the structural framework is the primary driver for transporter interaction. researchgate.net

ScaffoldKey SAR FindingsReference(s)
8-Azabicyclo[3.2.1]octane N-methyl group influences selectivity; 3β-aryl substitution favors DAT affinity. acs.orgnih.gov
8-Oxabicyclo[3.2.1]octane Nitrogen atom is not essential for DAT binding; some analogs show SERT selectivity. nih.govacs.org
8-Thiabicyclo[3.2.1]octane Potent DAT and SERT inhibitors; confirms scaffold topology is key for activity. nih.gov

Comparison with Classical Tropane Alkaloids

The 8-methyl-8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids, a large family of natural products including cocaine, scopolamine, and atropine. ehu.esnih.gov These natural products exhibit a wide range of biological activities, and their SAR has been the foundation for the design of synthetic analogs. mdpi.com

Synthetic derivatives of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde are often designed as simplified or modified versions of these natural alkaloids to achieve improved selectivity or different pharmacological effects. For example, much of the research into synthetic 3β-aryl-2β-carbomethoxy-8-azabicyclo[3.2.1]octanes is directly based on the structure of cocaine, aiming to separate its reinforcing effects from its DAT inhibitory action. acs.org

A key difference lies in the substituents. While natural alkaloids like cocaine have a 2β-carbomethoxy and a 3β-benzoyloxy group, synthetic analogs explore a much wider chemical space at these positions. For instance, replacing the 3β-ester linkage of cocaine with a more stable C-C bonded aryl group led to the development of highly potent and metabolically stable DAT inhibitors like WIN 35,428. nih.gov This highlights a fundamental SAR principle: the ester group of cocaine is not essential for DAT affinity, but the 3β-substituent's orientation and nature are. acs.org

Applications in Chemical Biology and Material Science Research

Development of Chemical Probes and Research Tools

The tropane (B1204802) skeleton is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a carbaldehyde functional group at the C-3 position offers a strategic point for the synthesis of novel chemical probes to investigate biological systems.

The aldehyde functionality of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde is particularly amenable to the introduction of various labels, which is a crucial step in the development of chemical probes for biological imaging and assays. The reactivity of the aldehyde allows for the covalent attachment of fluorophores, biotin (B1667282) tags, or isotopically labeled groups through reactions such as reductive amination or condensation.

For instance, a fluorescent dye containing a primary amine can be readily coupled to the carbaldehyde to yield a fluorescently labeled tropane derivative. Such probes can be utilized in fluorescence microscopy to visualize the localization of their biological targets within cells or tissues. Similarly, the incorporation of radioactive isotopes, such as carbon-14 (B1195169) or tritium, can be achieved by using labeled reducing agents in the synthesis of derivatives, enabling their use in radioligand binding assays and pharmacokinetic studies.

Table 1: Potential Labeling Strategies for this compound

Label TypeChemical ReactionPotential Application
Fluorescent DyeReductive AminationCellular Imaging, Flow Cytometry
BiotinCondensation followed by ReductionAffinity Purification, Western Blotting
Isotopic Label (e.g., ¹⁴C, ³H)Wittig Reaction with Labeled ReagentRadioligand Binding Assays, Metabolic Studies

The strategic design of these labeled derivatives allows researchers to track the molecule's interaction with biological systems, providing valuable insights into its mechanism of action and target engagement.

Chemical probes derived from this compound have the potential to be instrumental in the elucidation of complex biochemical pathways. By designing molecules that specifically interact with a particular enzyme or receptor, researchers can modulate its activity and observe the downstream effects on a given pathway.

The aldehyde group can be transformed into various other functionalities, such as imines, oximes, or hydrazones, which can act as reactive moieties to covalently bind to target proteins. This approach, known as activity-based protein profiling (ABPP), allows for the identification and characterization of enzymes based on their catalytic activity. A probe based on the this compound scaffold could be designed to target a specific class of enzymes, and its binding could be detected through an appended reporter tag.

Furthermore, by systematically modifying the structure of the tropane core and the substituents derived from the carbaldehyde, structure-activity relationship (SAR) studies can be conducted. These studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective modulators of a particular pathway.

Scaffold for Advanced Materials Research

Beyond its applications in chemical biology, the rigid and well-defined structure of the 8-azabicyclo[3.2.1]octane framework makes it an attractive scaffold for the development of advanced materials. The ability to introduce functionality at specific positions, including the C-3 position via the carbaldehyde, allows for the precise control of the three-dimensional architecture of resulting materials.

The aldehyde group can serve as a reactive site for polymerization reactions or for grafting onto the surface of other materials. For example, condensation polymerization with other monomers could lead to the formation of novel polymers with unique thermal and mechanical properties conferred by the rigid bicyclic units.

Moreover, the tropane scaffold can be used to create chiral materials. Enantiomerically pure forms of this compound can be used as building blocks to construct chiral stationary phases for chromatography or as components of chiral sensors. The defined stereochemistry of the scaffold can induce chirality in the resulting material, enabling applications in enantioselective separations and catalysis.

Table 2: Potential Applications in Materials Science

Material TypeSynthetic ApproachPotential Application
Chiral PolymersPolymerization of enantiopure monomersEnantioselective Separations
Functionalized SurfacesGrafting onto surfaces via the aldehydeBiosensors, Catalysis
Metal-Organic Frameworks (MOFs)Use as a rigid organic linkerGas Storage, Separation

The exploration of this compound as a fundamental component in materials science is a promising avenue for the creation of novel materials with tailored properties and functionalities.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of tropane (B1204802) alkaloids and their analogs has been a subject of intense research for decades. nih.gov Future efforts concerning 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde are likely to focus on developing more efficient, stereoselective, and scalable synthetic routes.

Asymmetric Synthesis : A primary challenge in tropane chemistry is controlling stereochemistry. Future methodologies may focus on the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold that directly installs the carbaldehyde group. researchgate.netrsc.org This could involve asymmetric catalytic approaches that build the bicyclic system from achiral precursors. ehu.es

Desymmetrization of Tropinone (B130398) : Tropinone, the corresponding ketone, is a readily available starting material. researchgate.net A promising research avenue is the development of novel catalytic methods for the asymmetric desymmetrization of tropinone derivatives to introduce the C-3 carbaldehyde. For example, asymmetric hydroformylation of an enol ether derived from tropinone could provide a direct route to the target aldehyde.

Radical Annulation Processes : Recent advances in photoredox catalysis have enabled novel strategies for constructing complex cyclic systems. nih.gov Future work could explore radical-based [3+3] annulation reactions to build the N-arylated 8-azabicyclo[3.2.1]octane skeleton, with subsequent functional group manipulation to yield the carbaldehyde. nih.gov

Biocatalysis and Biosynthesis : Understanding the biosynthetic pathways of tropane alkaloids can inspire new synthetic methods. nih.govnih.gov Future research may involve the discovery or engineering of enzymes that can perform specific transformations on the tropane core, potentially leading to a biocatalytic route for producing the carbaldehyde or its precursors. researchgate.netiastate.edu

Synthetic StrategyPotential Advantage
Asymmetric CatalysisHigh enantioselectivity from achiral precursors.
Tropinone DesymmetrizationUtilizes a readily available starting material.
Radical AnnulationAccess to novel N-arylated tropane scaffolds.
BiocatalysisEnvironmentally friendly and highly specific transformations.

Advanced Computational Approaches in Structure-Based Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can guide the design of new derivatives with specific biological activities.

Pharmacophore Modeling : The tropane skeleton is a well-established pharmacophore for monoamine transporters (DAT, SERT, NET). nih.gov Computational studies can be used to model the interaction of new derivatives, synthesized from the carbaldehyde, with the binding sites of these transporters. This allows for the rational design of ligands with desired affinity and selectivity profiles, which is crucial for developing treatments for conditions like cocaine abuse or depression. nih.gov

In Silico Screening : Virtual libraries of compounds derived from the carbaldehyde can be generated and screened against various biological targets. This can accelerate the discovery of new lead compounds for a range of diseases, including neurological and psychiatric disorders. ehu.es

Predictive SAR : Computational methods can help build robust Structure-Activity Relationship (SAR) models. By calculating molecular descriptors and correlating them with biological activity, researchers can predict the potency of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Exploration of New Chemical Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, capable of undergoing a vast array of transformations. The exploration of these reactions using this compound as a substrate is a rich area for future research.

Carbon-Carbon Bond Formation : The aldehyde can be used in numerous C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, aldol (B89426), and Henry reactions, to append a wide variety of substituents to the tropane core. This would enable the synthesis of diverse analogs with modified steric and electronic properties.

Reductive Amination : Reductive amination of the carbaldehyde with various primary and secondary amines provides a straightforward route to a library of C-3 aminomethyl tropane derivatives. These compounds could be investigated for their interactions with biological targets where a basic nitrogen atom is important for binding.

Oxidation and Reduction : Oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification or amidation, opens another avenue for diversification. Conversely, reduction to the alcohol provides access to hydroxymethyl tropane derivatives, which can be further functionalized.

Multicomponent Reactions : The aldehyde functionality is an ideal component for various multicomponent reactions (e.g., Ugi, Passerini reactions), allowing for the rapid construction of complex molecules with high atom economy. This strategy can quickly generate libraries of novel, highly functionalized tropane scaffolds for biological screening.

Reaction ClassPotential Products
C-C Bond FormationAlkenes, beta-hydroxy ketones, nitro-alcohols
Reductive AminationSecondary and tertiary amines
Oxidation/ReductionCarboxylic acids, esters, amides, alcohols
Multicomponent ReactionsComplex, highly functionalized scaffolds

Applications in Diverse Fields of Chemical Science

The unique structural and chemical properties of derivatives accessible from this compound suggest potential applications across various scientific disciplines.

Medicinal Chemistry : The primary application lies in medicinal chemistry. The tropane scaffold is a privileged structure for targeting the central nervous system. jocpr.com Derivatives could be developed as novel monoamine reuptake inhibitors, muscarinic receptor antagonists, or ligands for other CNS targets. researchgate.netnih.gov The versatility of the aldehyde group allows for the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing off-target effects. nih.gov

Chemical Biology : Tropane derivatives functionalized with fluorescent tags, biotin (B1667282), or photoaffinity labels could be synthesized from the carbaldehyde. nih.gov These chemical probes would be invaluable tools for studying the biology of neurotransmitter transporters and receptors, helping to elucidate their structure, function, and regulation.

Catalysis : Chiral tropane-based ligands have been used in asymmetric catalysis. The C-3 carbaldehyde provides a convenient anchor point for the synthesis of new chiral ligands, such as amino alcohols or phosphines, which could find applications in novel catalytic transformations.

Materials Science : While less explored, the rigid bicyclic structure of the tropane skeleton could be incorporated into larger molecular architectures. Derivatives synthesized from the carbaldehyde could be explored as building blocks for novel polymers or supramolecular assemblies with unique properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde derivatives?

  • Methodological Answer : The compound’s bicyclic framework is typically synthesized via Diels-Alder reactions or radical cyclization strategies. For example, Stille or Suzuki cross-coupling reactions are used to introduce aryl substituents at the C3 position, achieving yields >70% under optimized conditions (e.g., Pd catalysis, inert atmosphere) . Rigid bicyclic scaffolds are stabilized using BF₃·Et₂O or AIBN-mediated protocols to enhance stereocontrol .

Q. How is structural characterization of 8-methyl-8-azabicyclo[3.2.1]octane derivatives performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming regiochemistry and stereochemistry. X-ray crystallography has resolved the endo/exo configurations of the bicyclic system in derivatives like BIMU 1 and BIMU 8, critical for understanding binding conformations .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodological Answer : Initial screening focuses on neurotransmitter transporter inhibition (e.g., dopamine, serotonin) via radioligand binding assays (IC₅₀ values) and uptake inhibition studies. For example, derivatives with C3-aryl substitutions showed DAT/SERT selectivity ratios of 2–5, suggesting modular pharmacophore design .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic scaffold influence receptor selectivity (e.g., sigma vs. dopamine transporters)?

  • Methodological Answer : Stereoisomerism at C3 and C6 positions significantly impacts sigma receptor affinity. The exo-3-hydroxy derivative (11b) exhibited >100-fold selectivity for sigma-2 over sigma-1 receptors (Kᵢ = 1.2 nM vs. 120 nM), attributed to steric hindrance in the sigma-1 binding pocket . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to validate these interactions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for transporter inhibition?

  • Methodological Answer : Discrepancies in DAT/SERT inhibition profiles (e.g., C3-ethylidenyl vs. C3-aryl groups) are addressed via comparative pharmacophore modeling and free-energy perturbation (FEP) calculations. For instance, rigid ethylidenyl substituents enhance DAT stereoselectivity (eudismic ratio = 3.5), while flexible aryl groups favor SERT binding .

Q. How can functional group modifications optimize metabolic stability without compromising potency?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., sulfonates at C3) reduces hepatic clearance in microsomal assays (t₁/₂ > 60 min). The 3-sulfooxypropanoate derivative demonstrated improved plasma stability (90% remaining after 4 h) while retaining sigma-2 affinity (Kᵢ = 2.8 nM) . Parallel artificial membrane permeability assays (PAMPA) guide bioavailability optimization .

Q. What analytical techniques are critical for detecting decomposition products under experimental conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) and charged aerosol detection (CAD) identifies degradation products (e.g., oxidation at the tertiary amine). For example, storage at 25°C/60% RH for 6 months revealed <5% degradation, with major byproducts characterized via LC-MS/MS .

Methodological Considerations

  • Synthetic Optimization : Use BF₃·Et₂O to enhance Diels-Alder regioselectivity (>90% endo products) .
  • Pharmacological Profiling : Combine patch-clamp electrophysiology (e.g., slow EPSP modulation in myenteric neurons) with in vivo microdialysis for functional validation .
  • Stability Testing : Monitor pH-dependent hydrolysis (e.g., acetate buffer, pH 4–8) to predict shelf-life under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.